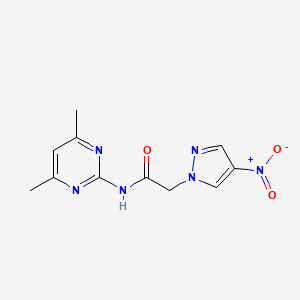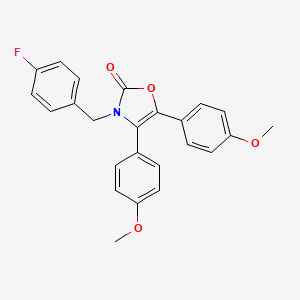![molecular formula C19H16ClN3O2S2 B11498338 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B11498338.png)
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features both imidazolidinone and benzothiazole moieties. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate amine and carbonyl precursors.
Benzoylation: The imidazolidinone ring can be benzoylated using benzoyl chloride in the presence of a base.
Thioether Formation: The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, where a thiol derivative of benzothiazole reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, or anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE would depend on its specific biological target. Generally, compounds with similar structures may:
Inhibit Enzymes: By binding to the active site or allosteric sites of enzymes, thereby blocking their activity.
Interact with Receptors: By mimicking or blocking the natural ligands of specific receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Benzoylimidazolidin-1-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one: Similar in structure but may have different substituents or functional groups.
Benzothiazole Derivatives: Compounds containing the benzothiazole moiety, which are known for their diverse biological activities.
Imidazolidinone Derivatives: Compounds containing the imidazolidinone ring, often investigated for their pharmacological properties.
Uniqueness
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not observed in other similar compounds.
Properties
Molecular Formula |
C19H16ClN3O2S2 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-(3-benzoylimidazolidin-1-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H16ClN3O2S2/c20-14-6-7-16-15(10-14)21-19(27-16)26-11-17(24)22-8-9-23(12-22)18(25)13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
InChI Key |
RKVNMUFSZYUGDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CN1C(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11498256.png)
![2-[1-(1H-benzimidazol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl]-4-phenoxyphenol](/img/structure/B11498259.png)
![4-phenyl-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11498267.png)
![5-Methyltetrazolo[1,5-a]pyridin-7-ol](/img/structure/B11498271.png)

![9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11498297.png)
![N,N-bis[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11498300.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chloro-4-fluorophenoxy)sulfonyl]carbamate](/img/structure/B11498314.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11498318.png)
![4-(thiophen-3-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11498325.png)
![2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B11498327.png)
![N-(3,5-dimethoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide](/img/structure/B11498329.png)
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B11498334.png)
